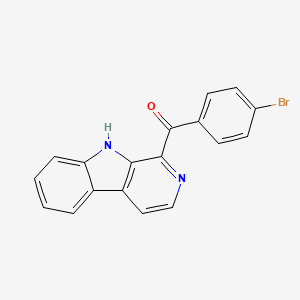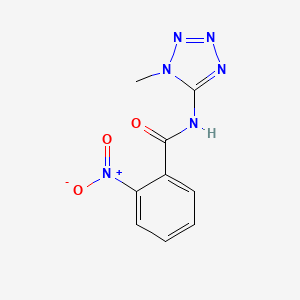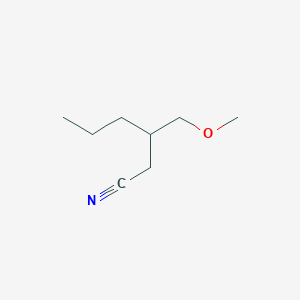![molecular formula C11H16O B12599474 1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one CAS No. 606490-87-3](/img/structure/B12599474.png)
1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one is a chemical compound with the molecular formula C10H16O. It is a bicyclic ketone with a unique structure that includes a bicyclo[2.2.1]heptane ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one can be synthesized through several methods. One common method involves the oxidation of borneol or isoborneol using oxidizing agents such as chromic acid or sodium hypochlorite. The reaction typically takes place under controlled conditions to ensure the formation of the desired ketone .
Industrial Production Methods
In industrial settings, camphor is often produced from turpentine oil, which is derived from the distillation of pine resin. The turpentine oil is subjected to a series of chemical reactions, including isomerization and oxidation, to yield camphor. This process is efficient and allows for large-scale production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form camphoric acid.
Reduction: Reduction of camphor can yield borneol or isoborneol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, sodium hypochlorite.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Grignard reagents, organolithium compounds.
Major Products Formed
Camphoric Acid: Formed through oxidation.
Borneol/Isoborneol: Formed through reduction.
Various Substituted Camphor Derivatives: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its antimicrobial and insecticidal properties.
Medicine: Used in topical formulations for its analgesic and anti-inflammatory effects.
Industry: Employed in the production of fragrances, flavorings, and plasticizers.
Wirkmechanismus
The mechanism of action of 1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets. In biological systems, camphor can modulate ion channels, particularly the transient receptor potential (TRP) channels, which are involved in sensory perception. This modulation leads to its analgesic and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one can be compared with other similar compounds, such as:
Borneol: A reduction product of camphor with similar applications.
Isoborneol: Another reduction product with similar properties.
Camphoric Acid: An oxidation product with different chemical properties.
These compounds share the bicyclo[2.2.1]heptane ring system but differ in their functional groups and reactivity, highlighting the unique properties of camphor .
Eigenschaften
CAS-Nummer |
606490-87-3 |
|---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
1,7,7-trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C11H16O/c1-7-6-11(4)9(12)5-8(7)10(11,2)3/h8H,1,5-6H2,2-4H3 |
InChI-Schlüssel |
LPKWGQXZFZTOLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CC(=O)C1(CC2=C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Benzyl-2-iodo-N-[(trimethylsilyl)ethynyl]benzamide](/img/structure/B12599401.png)
![3-(Phenylsulfonyl)-1-(2-piperidinylmethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12599404.png)
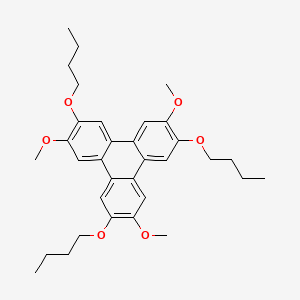

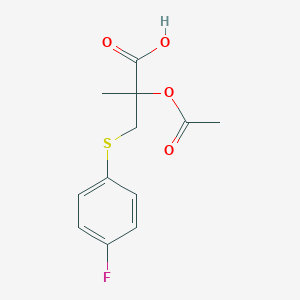
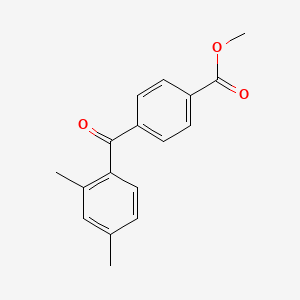
![N~1~-[(1S)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B12599426.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone](/img/structure/B12599427.png)
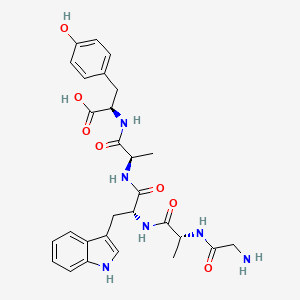

![Hexadecyl 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoate](/img/structure/B12599452.png)
